molecular formula C24H19NO4 B2587638 2-methoxy-N-[2-(2-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide CAS No. 923212-04-8

2-methoxy-N-[2-(2-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide

Cat. No. B2587638
CAS RN: 923212-04-8
M. Wt: 385.419
InChI Key: BVZDSURMACYNER-UHFFFAOYSA-N
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Description

The compound “2-methoxy-N-[2-(2-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide” is a complex organic molecule. It contains a benzamide moiety, which is a common structure in many pharmaceutical drugs . The compound also contains a chromen-6-yl moiety, which is a structure found in many natural products .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex, with multiple rings and functional groups. The benzamide and chromen-6-yl moieties would likely contribute to the overall shape and properties of the molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the benzamide and chromen-6-yl moieties could affect its solubility, stability, and reactivity .

Scientific Research Applications

Molecular Structure and Antioxidant Activity

A study on a similar compound, 3-acetoxy-2-methyl-N-(4-methoxyphenyl)benzamide, highlighted its molecular structure, characterized through X-ray diffraction, IR spectroscopy, and quantum chemical computation. The research revealed insights into the compound's geometric parameters, electronic properties (HOMO and LUMO energies), and thermodynamic properties, demonstrating its potential in antioxidant applications. The compound's antioxidant properties were assessed using the DPPH free radical scavenging test, suggesting potential for further exploration in mitigating oxidative stress-related conditions (Demir et al., 2015).

Antibacterial Effects

Research on derivatives of 4-hydroxy-chromen-2-one, which share a core structural similarity with the queried compound, has shown significant antibacterial activity against strains such as Staphylococcus aureus, E. coli, and Bacillus cereus. These findings underline the potential of chromen-based compounds in developing new antibacterial agents (Behrami & Dobroshi, 2019).

Synthetic Methodologies

A study explored the synthesis of substituted benzo[c]chromen-6-ones via a Suzuki coupling and lactonization sequence, utilizing ionic liquids for efficiency. This research provides valuable insights into synthetic strategies that could be applicable to the production and functionalization of the queried compound, offering a pathway for its synthesis on both laboratory and industrial scales (Kemperman et al., 2006).

Supramolecular Packing Motifs

The structural analysis of N,N′,N″-tris(2-methoxyethyl)benzene-1,3,5-tricarboxamide revealed novel organizational motifs of π-stacked rods encased in triply helical hydrogen bonded amide strands. This highlights the potential for exploring the queried compound in the context of new modes of molecular organization, which could be relevant for applications in material science and nanotechnology (Lightfoot et al., 1999).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, many benzamide derivatives are used as inhibitors of certain enzymes, while chromenes have been studied for their potential antioxidant and anti-inflammatory properties .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties and uses. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

The future directions for research on this compound would likely depend on its properties and potential applications. For example, if it shows promise as a pharmaceutical drug, further studies could be conducted to evaluate its efficacy and safety .

properties

IUPAC Name

2-methoxy-N-[2-(2-methylphenyl)-4-oxochromen-6-yl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19NO4/c1-15-7-3-4-8-17(15)23-14-20(26)19-13-16(11-12-22(19)29-23)25-24(27)18-9-5-6-10-21(18)28-2/h3-14H,1-2H3,(H,25,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVZDSURMACYNER-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=CC(=O)C3=C(O2)C=CC(=C3)NC(=O)C4=CC=CC=C4OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-methoxy-N-[2-(2-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide

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